Cas no 1223021-40-6 (2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide)

2,6-Dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide is a specialized pyridine-based carboxamide derivative with potential applications in agrochemical and pharmaceutical research. Its molecular structure, featuring dichloro-substituted pyridine and a methoxyphenyl ethyl moiety, suggests utility as an intermediate or active ingredient in the synthesis of biologically active compounds. The compound's distinct functional groups may contribute to selective binding properties, making it valuable for targeted chemical studies. Its stability under standard conditions and compatibility with common organic solvents enhance its practicality in laboratory settings. Further investigation into its reactivity and biological activity could yield insights for developing novel crop protection agents or therapeutic candidates.
2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide structure
1223021-40-6 structure
商品名:2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide
CAS番号:1223021-40-6
MF:C15H14Cl2N2O2
メガワット:325.189861774445
CID:5681063
PubChem ID:47078812

2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide
    • Z850635520
    • AKOS034629483
    • EN300-26585987
    • 1223021-40-6
    • インチ: 1S/C15H14Cl2N2O2/c1-9(10-5-3-4-6-12(10)21-2)18-15(20)11-7-8-13(16)19-14(11)17/h3-9H,1-2H3,(H,18,20)
    • InChIKey: LDLHWHNTEAXELF-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC=C(N=1)Cl)C(NC(C)C1C=CC=CC=1OC)=O

計算された属性

  • せいみつぶんしりょう: 324.0432331g/mol
  • どういたいしつりょう: 324.0432331g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 357
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 51.2Ų

2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26585987-5g
1223021-40-6 90%
5g
$2028.0 2023-09-13
Enamine
EN300-26585987-0.25g
1223021-40-6 90%
0.25g
$642.0 2023-09-13
Enamine
EN300-26585987-1g
1223021-40-6 90%
1g
$699.0 2023-09-13
Enamine
EN300-26585987-10g
1223021-40-6 90%
10g
$3007.0 2023-09-13
Enamine
EN300-26585987-0.1g
1223021-40-6 90%
0.1g
$615.0 2023-09-13
Enamine
EN300-26585987-0.05g
1223021-40-6 90%
0.05g
$587.0 2023-09-13
Enamine
EN300-26585987-0.5g
1223021-40-6 90%
0.5g
$671.0 2023-09-13
Enamine
EN300-26585987-2.5g
1223021-40-6 90%
2.5g
$1370.0 2023-09-13

2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide 関連文献

Related Articles

2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamideに関する追加情報

Introduction to 2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide (CAS No: 1223021-40-6)

2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide (CAS No: 1223021-40-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its pyridine core structure and functional groups such as chloro substituents and an N-[1-(2-methoxyphenyl)ethyl] side chain, exhibits a unique set of chemical properties that make it a promising candidate for various therapeutic applications.

The molecular structure of this compound is meticulously designed to interact with biological targets in a highly specific manner. The presence of two chloro groups at the 2 and 6 positions of the pyridine ring enhances its reactivity and potential for further chemical modifications. Additionally, the N-[1-(2-methoxyphenyl)ethyl] side chain introduces a hydrophobic region that can facilitate binding to lipid-rich environments within cells, making it an attractive scaffold for drug development.

In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine-based compounds due to their diverse biological activities. Studies have shown that pyridine derivatives can serve as effective scaffolds for developing drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The specific arrangement of functional groups in 2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide makes it a particularly interesting molecule for further investigation.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The chloro substituents provide reactive sites for nucleophilic substitution reactions, allowing chemists to attach various pharmacophores and tailor the compound's properties for specific therapeutic needs. This flexibility makes it a valuable building block in medicinal chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater accuracy. Molecular docking studies have suggested that 2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide may interact with proteins involved in signal transduction pathways, potentially leading to novel therapeutic strategies. These computational insights have guided experimental efforts and accelerated the discovery process.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the N-[1-(2-methoxyphenyl)ethyl] side chain is particularly challenging and requires expertise in palladium-catalyzed cross-coupling reactions. Despite these challenges, recent improvements in synthetic methodologies have made it more feasible to produce high-purity samples of this compound for research purposes.

In vitro studies have begun to unravel the biological activities of 2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide. Initial findings suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to human health. For instance, its interaction with kinases and other signaling molecules has been explored as a potential therapeutic approach for treating inflammatory diseases and cancer. These preliminary results are encouraging and warrant further investigation into its pharmacological profile.

The development of new drugs is often hampered by issues related to drug resistance and off-target effects. However, the unique structural features of 2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide offer hope for overcoming these challenges. By fine-tuning its chemical structure, researchers can optimize its selectivity and efficacy while minimizing unwanted side effects. This underscores the importance of continued research into this promising compound.

Future studies are likely to focus on evaluating the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for determining whether it has the potential to progress into clinical trials. Additionally, preclinical safety studies will be essential to assess any potential toxicities before human testing can begin.

The role of pyridine-based compounds in drug discovery continues to expand as new synthetic techniques and computational tools become available. 2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide stands out as a prime example of how structural innovation can lead to novel therapeutic agents. Its unique combination of functional groups makes it a versatile scaffold for further development.

In conclusion, 2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide (CAS No: 1223021-40-6) represents a significant advancement in pharmaceutical chemistry with broad implications for medicine. Its potential as a lead compound for drug development is underscored by its unique structural features and promising preclinical findings. As research continues to uncover new applications for this compound, it will undoubtedly play an important role in shaping the future of therapeutic innovation.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd